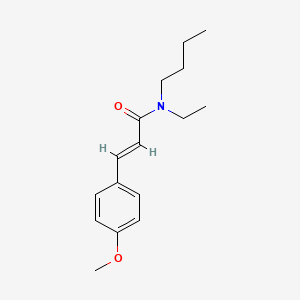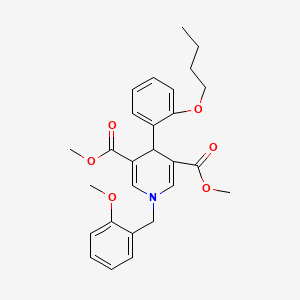![molecular formula C25H19F3N2O B4702794 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4702794.png)
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
説明
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in preclinical studies.
作用機序
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide selectively binds to the cysteine residue in the active site of BTK, which prevents the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of BCR signaling and ultimately induces apoptosis in cancer cells. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models. In a study conducted on lymphoma-bearing mice, 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide significantly inhibited tumor growth and prolonged survival. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the major advantages of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its potency, which may limit its efficacy in certain types of cancer. In addition, the mechanism of resistance to 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is not well understood, which may limit its long-term efficacy.
将来の方向性
There are several future directions for the development of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. One potential direction is the combination of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance its anti-tumor activity. Another direction is the development of biomarkers to predict response to 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, which may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide and improve its efficacy in the treatment of cancer.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanism of action, optimize its dosing regimen, and identify biomarkers to predict response to therapy.
科学的研究の応用
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its anti-tumor activity in various types of cancer such as lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of malignant B cells. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide selectively binds to BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O/c1-15-11-12-16(2)18(13-15)23-14-19(17-7-3-5-9-21(17)29-23)24(31)30-22-10-6-4-8-20(22)25(26,27)28/h3-14H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFMJZLZADYDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4702711.png)

![2-methyl-4-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B4702729.png)
![2-{1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4702732.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile](/img/structure/B4702733.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702735.png)
![3-[(4-tert-butylphenoxy)methyl]-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4702743.png)

![5-(2-thienyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4702770.png)

![2,4-dichlorobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4702796.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4702797.png)
![methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4702803.png)
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4702807.png)